3,4,5-Trimethoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37006. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

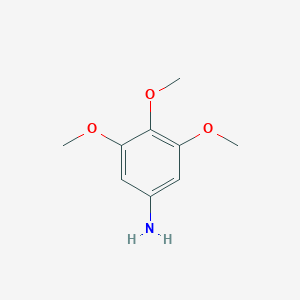

Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRNCLPPFDWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066979 | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24313-88-0 | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24313-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24313-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJM47ZMQ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyaniline is a tri-substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a benzene ring functionalized with an amino group and three methoxy groups, imparts specific chemical properties that make it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the pharmaceutical sector. It is noted for its role as a precursor to novel anticancer agents and is described as having sympatholytic activity.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The presence of three electron-donating methoxy groups enhances the compound's reactivity and influences its solubility profile.[2]

Identifiers and General Properties

A compilation of the key identifiers and physical characteristics for this compound is presented in Table 1.

Table 1: General Properties and Identifiers of this compound

| Property | Value | Citation(s) |

| CAS Number | 24313-88-0 | [1][3] |

| Molecular Formula | C₉H₁₃NO₃ | [2][4] |

| Molecular Weight | 183.21 g/mol | [2][4] |

| Appearance | Off-white to beige-brown, grey, or pink crystalline powder | [1][5] |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | ~317 °C (rough estimate) | |

| Purity | ≥97% | |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4,5-Trimethoxybenzenamine, Aniline, 3,4,5-trimethoxy- | [3] |

Solubility Profile

While precise quantitative data is not extensively published, the solubility characteristics are well-understood qualitatively. The compound is sparingly soluble to insoluble in water.[4][5] However, its methoxy groups contribute to good solubility in a range of organic solvents, which is advantageous for its use in synthetic reactions.[6] An illustrative solubility profile is provided in Table 2.

Table 2: Illustrative Solubility Data for this compound

| Solvent Class | Solvent | Predicted Solubility | Notes |

| Protic Solvents | Ethanol, Methanol | High | Expected to be highly soluble due to polarity and potential H-bonding. |

| Aprotic Polar | DMSO, DMF | High | Excellent solvents for a wide range of polar organic compounds. |

| Ethereal | Tetrahydrofuran (THF) | Good | Often used as a reaction solvent for similar compounds. |

| Chlorinated | Dichloromethane | Moderate to High | Commonly used for extraction and chromatography. |

| Aqueous | Water | Sparingly Soluble | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocols

Two primary routes for the synthesis of this compound are detailed below.

Protocol 1: Reduction of 1,2,3-Trimethoxy-5-nitrobenzene

This method involves the chemical reduction of a nitro-aromatic precursor.[1]

-

Materials: 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, 31.2 mmol), Ethanol (250 mL), 10% Palladium on carbon (300 mg), 85% Hydrazine hydrate (5.7 mL).

-

Procedure:

-

Dissolve 1,2,3-trimethoxy-5-nitrobenzene in ethanol in a round-bottom flask.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Add hydrazine hydrate to the mixture.

-

Heat the reaction mixture to reflux. Gas evolution should be observed. Continue refluxing for 1 hour after gas release ceases.

-

Monitor the reaction to completion (e.g., by TLC).

-

Cool the mixture to room temperature.

-

Remove the palladium catalyst by filtration through a pad of celite.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the product.

-

-

Expected Outcome: A white solid of this compound with a high yield (approx. 96%).[1]

Protocol 2: Hofmann Rearrangement from 3,4,5-Trimethoxybenzoic Acid

This multi-step synthesis proceeds via acid chloride and amide intermediates.

-

Step A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

-

Materials: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride (SOCl₂), Toluene, DMF (catalyst).

-

Procedure: Combine 3,4,5-trimethoxybenzoic acid with toluene and a catalytic amount of DMF. Add thionyl chloride and heat the mixture to reflux for 3-5 hours. Remove excess solvent and SOCl₂ under vacuum to obtain the crude acid chloride.

-

-

Step B: Synthesis of 3,4,5-Trimethoxybenzamide

-

Materials: 3,4,5-Trimethoxybenzoyl chloride, concentrated aqueous ammonia, acetone.

-

Procedure: Dissolve the crude acid chloride in acetone and cool to 0°C in an ice bath. Slowly add concentrated aqueous ammonia with vigorous stirring. Continue stirring for 30 minutes. Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the amide.

-

-

Step C: Hofmann Rearrangement to this compound

-

Materials: 3,4,5-Trimethoxybenzamide, Sodium hydroxide (NaOH), Bromine (Br₂), Water.

-

Procedure: Prepare a cold solution of NaOH and Br₂ in water. Add the 3,4,5-trimethoxybenzamide portion-wise while keeping the temperature low. After the addition is complete, warm the mixture to facilitate the rearrangement (e.g., 40°C), followed by a decarboxylation step at a higher temperature (e.g., 85°C). Cool the reaction mixture and collect the precipitated this compound by filtration.

-

The workflow for the Hofmann rearrangement synthesis is visualized below.

Analytical Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic peaks for the aromatic protons (a singlet around 5.9-6.2 ppm), the amino protons (a broad singlet), and the methoxy protons (two singlets, one for the C4-methoxy and one for the C3/C5-methoxys) should be observed. For example, in DMSO-d₆, peaks may appear at δ 5.86 (s, 2H, Ar-H), 4.82 (br, 2H, NH₂), 3.64 (s, 6H, 2xOCH₃), and 3.50 (s, 3H, 1xOCH₃).[1]

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the methoxy carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the spectrum using a KBr pellet or an ATR accessory. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and prominent C-O stretching for the methoxy groups (around 1000-1300 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will show the molecular ion peak (M⁺) at m/z = 183, confirming the molecular weight.

-

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the development of pharmaceuticals and other fine chemicals.[2][6]

Role in Drug Discovery

The trimethoxyphenyl moiety is a key pharmacophore in many biologically active compounds. This compound is a precursor for a novel class of anticancer agents.[1] The structural motif is found in tubulin polymerization inhibitors, which are a major class of chemotherapeutics. The compound serves as a starting material for synthesizing more complex molecules that target specific biological pathways.[2]

Sympatholytic Activity

The compound has been described as a tri-substituted aniline derivative with sympatholytic activity.[1] Sympatholytic (or antiadrenergic) agents oppose the effects of the sympathetic nervous system by interfering with the action of catecholamines like epinephrine and norepinephrine. The general mechanisms of such agents are depicted below.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It may be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation of the powder.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[6]

References

- 1. This compound | 24313-88-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3 4 5-Trimethoxyaniline Manufacturer in Ankleshwar, 3 4 5-Trimethoxyaniline Supplier [maksons.co.in]

An In-Depth Technical Guide to the Physicochemical Properties of 3,4,5-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyaniline is a tri-substituted aromatic amine that serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry, forming the structural core of various pharmacologically active compounds. Notably, the 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in numerous natural products and synthetic drugs, contributing to a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support research and development in the pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₃ | [1][2][3][4] |

| Molecular Weight | 183.20 g/mol | [1][3][4] |

| Appearance | Off-white to beige-brown, gray, or pink crystalline powder | [2] |

| Melting Point | 110-113 °C | [3][5] |

| 110-116 °C | [2] | |

| Boiling Point | 316.88 °C (rough estimate) | [5] |

| Water Solubility | Sparingly soluble | Predicted |

| logP | Not readily available | - |

| pKa (predicted) | 4.35 ± 0.10 | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standardized experimental protocols that can be employed to measure the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting range.

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. As this compound is a solid at room temperature, this method would be applicable if it were to be distilled.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the liquid boils, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, often a water-cosolvent mixture to ensure solubility. The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine is protonated.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.[6]

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the layers to separate.[7]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.[8]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[7]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

Logical Workflow Visualization

The 3,4,5-trimethoxyphenyl scaffold is a cornerstone in the discovery of new therapeutic agents, particularly in the field of oncology. The following diagram illustrates a generalized workflow for a drug discovery program centered around this privileged chemical entity.

Caption: A generalized workflow for drug discovery using a 3,4,5-trimethoxyphenyl scaffold.

This workflow highlights the iterative process of synthesizing and screening analogs of a lead compound containing the 3,4,5-trimethoxyphenyl moiety to identify a clinical candidate with an optimal balance of potency and pharmacokinetic properties.[10][11] The known biological activities of derivatives, such as the inhibition of tubulin polymerization by chalcones and combretastatin analogues bearing this scaffold, often guide the initial stages of such drug discovery campaigns.[12][13]

References

- 1. This compound | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 24313-88-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 3,4,5-trimethoxy aniline [chembk.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 12. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3,4,5-Trimethoxyaniline molecular structure and weight

Technical Guide: 3,4,5-Trimethoxyaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of this compound (CAS No: 24313-88-0), a key intermediate in the synthesis of pharmaceuticals and dyes. It covers the core physicochemical properties, molecular structure, and generalized experimental protocols for characterization. All quantitative data is presented in a structured format for clarity and ease of reference.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [2][3][4] |

| Molecular Weight | 183.21 g/mol | [2][3] |

| CAS Number | 24313-88-0 | [2][3][4] |

| Appearance | Off-white to beige/grey crystalline powder | [2][3] |

| Melting Point | 110-113 °C | [3][4] |

| Purity (by GC) | ≥97-99% | [2][3] |

| Linear Formula | (CH₃O)₃C₆H₂NH₂ | |

| InChI Key | XEFRNCLPPFDWAC-UHFFFAOYSA-N | |

| SMILES | COc1cc(N)cc(OC)c1OC |

Molecular Structure

The molecular structure of this compound consists of a central aniline core (a benzene ring substituted with an amino group) with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions.

Caption: 2D Skeletal structure of this compound.

Experimental Protocols

While specific analytical reports from manufacturers are proprietary, this section outlines the standard methodologies for determining the key quality control parameters cited above.

Melting Point Determination (General Protocol)

The melting point range is a crucial indicator of purity. It is typically determined using the capillary method.

-

Apparatus: Digital melting point apparatus with a heating block, sample holder, and calibrated thermometer.

-

Methodology:

-

A small quantity of the dry, crystalline this compound sample is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The result is reported as a temperature range (e.g., 110-113 °C). A narrow range typically signifies high purity.

-

Purity Assay by Gas Chromatography (GC) (General Protocol)

Gas chromatography is employed to assess the purity of the compound by separating it from any volatile impurities.

-

Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID), a capillary column (e.g., DB-5 or equivalent), and an autosampler.

-

Methodology:

-

Sample Preparation: A standard solution is prepared by accurately weighing and dissolving a small amount of this compound in a high-purity volatile solvent (e.g., methanol or ethyl acetate).

-

Injection: A small, precise volume (typically 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto the capillary column. The components separate based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (the column's inner coating).

-

Detection: As components elute from the column, they are detected by the FID. The detector generates an electrical signal proportional to the amount of substance present.

-

Data Analysis: The output is a chromatogram showing peaks corresponding to each separated component. Purity is calculated using the area percent method, where the area of the peak for this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

-

Caption: Standard experimental workflows for material characterization.

References

Spectroscopic Profile of 3,4,5-Trimethoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxyaniline, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.86 | s | 2H | Ar-H |

| 4.82 | br | 2H | NH₂ |

| 3.64 | s | 6H | 2 x -OCH₃ (meta) |

| 3.50 | s | 3H | -OCH₃ (para) |

Solvent: DMSO-d6, Frequency: 400 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C -O (C3, C5) |

| 135.5 | C -O (C4) |

| 131.2 | C -NH₂ (C1) |

| 94.5 | Ar-C H (C2, C6) |

| 60.1 | -OC H₃ (para) |

| 55.7 | -OC H₃ (meta) |

Note: Data is predicted and requires experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. A recent study by Sharma et al. (2023) provides a detailed experimental and theoretical spectral analysis of this compound.[2]

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3422 | Asymmetric NH stretching |

| 3320 | Symmetric NH stretching |

| 1260, 1236 | C-N stretching |

Source: Sharma et al., Rasayan Journal of Chemistry, 2023[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 168 | High | [M-CH₃]⁺ |

| 110 | Medium | Further fragmentation |

Source: PubChem CID 32285

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Use a vortex mixer to ensure the sample is completely dissolved.

-

-

Sample Transfer:

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound powder

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a solvent and lint-free wipe after the measurement.

-

GC-MS Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials with caps

-

Micropipette

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., initial temperature of 100°C, ramp to 280°C).

-

Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to scan over a suitable m/z range (e.g., 40-500 amu) in electron ionization (EI) mode.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The instrument will separate the components of the sample in the GC column, and the mass spectrometer will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Solubility Profile of 3,4,5-Trimethoxyaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3,4,5-trimethoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds, particularly a novel class of anticancer agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its solubility in common laboratory solvents, detailed experimental protocols for solubility determination, and a visualization of its role in synthetic pathways.

Illustrative Solubility Data

The following table summarizes the anticipated qualitative and hypothetical quantitative solubility of this compound in a range of common solvents at ambient temperature (approximately 20-25°C). This data is provided for illustrative purposes to guide solvent selection for synthesis, purification, and formulation. Researchers are strongly encouraged to determine experimental solubility for their specific applications.

| Solvent Class | Solvent Name | Chemical Formula | Polarity Index | Anticipated Solubility (Qualitative) | Hypothetical Solubility ( g/100 mL) |

| Protic Solvents | Water | H₂O | 10.2 | Sparingly soluble | < 0.5 |

| Methanol | CH₃OH | 5.1 | Soluble | 10 - 20 | |

| Ethanol | C₂H₅OH | 4.3 | Soluble | 5 - 15 | |

| Isopropanol | C₃H₇OH | 3.9 | Moderately soluble | 2 - 8 | |

| Aprotic Solvents | Acetone | C₃H₆O | 5.1 | Soluble | > 20 |

| Acetonitrile | C₂H₃N | 5.8 | Soluble | > 20 | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | > 15 | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderately soluble | 5 - 10 | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | > 20 | |

| Chloroform | CHCl₃ | 4.1 | Soluble | > 20 | |

| Non-Polar Solvents | Toluene | C₇H₈ | 2.4 | Slightly soluble | < 1 |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | < 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, adapted from standard laboratory practices.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents of appropriate purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vial to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100 mL).

-

Visualizing the Role of this compound in Synthesis

This compound is a valuable building block in organic synthesis, particularly for creating complex molecules with therapeutic potential. The following diagram illustrates a generalized workflow for a synthetic route where it serves as a key starting material.

Caption: Generalized synthetic workflow starting from this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of a solid compound is depicted in the following diagram.

Caption: Workflow for the experimental determination of solubility.

References

Synthesis of 3,4,5-Trimethoxyaniline from Gallic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 3,4,5-trimethoxyaniline, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available raw material, gallic acid. The primary synthetic route involves a multi-step process encompassing esterification, methylation, amidation, and a rearrangement reaction. This document provides a comprehensive overview of the core chemical transformations, detailed experimental protocols, and quantitative data to support laboratory and developmental research.

Synthetic Pathway Overview

The conversion of gallic acid to this compound is a well-established synthetic sequence. The most common pathway involves four main stages:

-

Esterification: The carboxylic acid group of gallic acid is first protected, typically as a methyl ester, to prevent side reactions in the subsequent methylation step.

-

Methylation: The three hydroxyl groups on the aromatic ring of the gallic acid derivative are methylated to form the corresponding trimethoxy compound.

-

Amidation: The methyl ester is converted to a primary amide, 3,4,5-trimethoxybenzamide. This is a crucial step to set up the final rearrangement.

-

Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement to yield the target primary amine, this compound, with the loss of one carbon atom.

An alternative to the Hofmann rearrangement is the Curtius rearrangement, which also proceeds through an isocyanate intermediate to yield the final amine.

Process Visualization

The overall synthetic workflow from gallic acid to this compound is depicted below.

Quantitative Data Summary

The following tables summarize quantitative data for the key steps in the synthesis of this compound from gallic acid, based on cited experimental procedures.

Table 1: Synthesis of Methyl 3,4,5-Trimethoxybenzoate

| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Esterification | Gallic acid, Methanol | Conc. H₂SO₄ | Reflux | 2 | ~85 | - | [1] |

| Methylation | Methyl gallate, Methyl chloride | Na₂CO₃, DMF | 60 | 8 | 86.5 | 99.0 (HPLC) | [1] |

| Methylation | Methyl gallate, Methyl chloride | K₂CO₃, DMF | 55 | 8 | 85.3 | 99.6 (HPLC) | [1] |

| Methylation | Methyl gallate, Dimethyl sulfate | K₂CO₃, DMF | 20-25 | 7 | - | - | [2] |

Table 2: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid

| Step | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Chlorination | 3,4,5-Trimethoxybenzoic acid | PCl₃, Toluene | 80 | 3 h | - | - | [3] |

| Amidation | 3,4,5-Trimethoxybenzoyl chloride | Ammonia | -5 to 0 | 30 min | - | - | [3] |

| Hofmann Rearrangement | 3,4,5-Trimethoxybenzamide | NaOH, Br₂ | 40 (rearrangement), 85 (decarboxylation) | 20 min (rearrangement), 1 h (decarboxylation) | 66.8 | 99.0 | [3] |

Detailed Experimental Protocols

Step 1: Esterification of Gallic Acid to Methyl Gallate[1]

-

Apparatus: A four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

-

Procedure:

-

To the flask, add 500 g of gallic acid, 2000 ml of methanol, and 25 g of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After 2 hours, cool the reaction mixture.

-

Concentrate the mixture by distillation to remove excess methanol.

-

The resulting solid, methyl gallate, is collected by suction filtration.

-

The crude solid is washed with 2500 ml of toluene for approximately 1 hour and then collected by suction filtration to yield about 500 g of methyl gallate.

-

Step 2: Methylation of Methyl Gallate to Methyl 3,4,5-Trimethoxybenzoate[1]

-

Apparatus: A four-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser.

-

Procedure:

-

Add 40 g of methyl gallate, 320 ml of N,N-dimethylformamide (DMF), and 32 g of sodium carbonate to the flask.

-

Stir the mixture and cool it to below 10°C.

-

Bubble 80 g of methyl chloride gas through the mixture.

-

After the addition of methyl chloride, heat the mixture to 60°C and maintain for 8 hours.

-

Cool the reaction mixture to room temperature and concentrate by distillation.

-

Add 400 ml of water to the concentrated residue and stir for about 30 minutes.

-

Collect the crude product by suction filtration.

-

Recrystallize the crude product from 400 ml of methanol. Stir and heat to 60-65°C to reflux for 1 hour, then cool to room temperature.

-

Collect the purified product by suction filtration and dry to obtain pure methyl 3,4,5-trimethoxybenzoate.

-

Step 3: Synthesis of 3,4,5-Trimethoxybenzoic Acid[4]

-

Apparatus: A reaction flask with a stirrer and dropping funnel.

-

Procedure:

-

To a stirred solution of methyl 3,4,5-trimethoxybenzoate (22.6 g, 0.1 mol) in 100 mL of ethanol, add a solution of 0.8 mol/L NaOH (250 mL) dropwise at room temperature.

-

Stir the reaction mixture at 50°C for 2 hours.

-

After cooling to room temperature, carefully acidify the mixture to pH 2-3 by adding concentrated hydrochloric acid under an ice-water bath.

-

Collect the precipitate by filtration, wash with a cold ethanol-water mixture (3:2), and dry under high vacuum to yield 3,4,5-trimethoxybenzoic acid.

-

Step 4: Synthesis of this compound via Hofmann Rearrangement[3]

This procedure starts from 3,4,5-trimethoxybenzoic acid and proceeds through the acid chloride and amide.

-

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride:

-

The optimal conditions involve a molar ratio of phosphorus trichloride to 3,4,5-trimethoxybenzoic acid of 0.65:1.

-

Toluene is used as the solvent, with a volume to mole ratio of 0.6:1 (L:mol).

-

The reaction is carried out at 80°C for 3 hours.

-

-

Synthesis of 3,4,5-Trimethoxybenzamide:

-

The molar ratio of ammonia to 3,4,5-trimethoxybenzoyl chloride is 4:1.

-

The reaction is conducted at a temperature of -5 to 0°C for 30 minutes.

-

-

Hofmann Rearrangement to this compound:

-

The optimal molar ratios are n(NaOH):n(amide) = 9:1 and n(Br₂):n(amide) = 1.15:1.

-

The rearrangement reaction is conducted at 40°C for 20 minutes.

-

The subsequent decarboxylation is carried out at 85°C for 1 hour in deionized water as the solvent.

-

The final product, this compound, is isolated with a reported yield of 66.8% and a purity of 99.0%.

-

Alternative Rearrangement: The Curtius Rearrangement

The Curtius rearrangement offers an alternative pathway from a carboxylic acid to an amine.[4][5] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the primary amine.[4] While less commonly detailed for this specific synthesis in the initial search, it is a versatile and widely used method for this type of transformation.[4][5]

Conclusion

The synthesis of this compound from gallic acid is a robust and well-documented process. The key stages of esterification, methylation, amidation, and Hofmann rearrangement can be carried out with good yields and high purity of the final product. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful optimization of reaction conditions at each step is crucial for maximizing the overall yield and purity of this compound.

References

- 1. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]

- 2. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid [erowid.org]

- 3. researchgate.net [researchgate.net]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

Commercial Sourcing and Application of High-Purity 3,4,5-Trimethoxyaniline: A Technical Guide

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step in the discovery and development pipeline. 3,4,5-Trimethoxyaniline, a key building block in the synthesis of a variety of biologically active molecules, is commercially available from several reputable suppliers. This guide provides an in-depth overview of these commercial sources, their product specifications, and the application of this versatile aniline derivative in the development of novel therapeutics, particularly in the realm of oncology.

Commercial Suppliers and Product Specifications

High-purity this compound is offered by a number of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of the material is a key consideration, with most suppliers offering grades of 97% or higher, as determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity Specification | Analytical Method | Additional Information |

| Sigma-Aldrich | ≥97% | GC | Provides detailed safety and handling information. |

| Thermo Fisher Scientific | ≥98% | GC | Also available under the Alfa Aesar and Acros Organics brands. |

| Chem-Impex | ≥97% | GC | Offers various pack sizes and provides certificates of analysis upon request.[1] |

| TCI America | >98.0% | GC | Provides detailed product specifications and safety data sheets. |

| Santa Cruz Biotechnology | Not specified | Not specified | Primarily for research use. |

| MedchemExpress | 99.79% | HPLC | Certificate of Analysis for a specific batch showed 0.11% water content by Karl Fischer titration. |

It is important for researchers to request lot-specific Certificates of Analysis (CoA) to obtain detailed information on purity and impurity profiles.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably in the development of anticancer agents.[1] Its trimethoxyphenyl moiety is a key pharmacophore in many natural and synthetic compounds that exhibit potent biological activity.

Tubulin Polymerization Inhibitors

A significant application of this compound is in the synthesis of tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. These agents interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis in cancer cells.

The 3,4,5-trimethoxyphenyl group is a well-established "A-ring" motif in many potent tubulin inhibitors, including the natural product combretastatin A-4. Researchers have extensively utilized this compound to synthesize combretastatin analogs and other novel tubulin-targeting agents. These synthetic efforts aim to improve upon the potency, solubility, and metabolic stability of the natural products.

Kinase Inhibitors

The trimethoxyphenyl motif is also prevalent in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. This compound is a versatile starting material for the synthesis of compounds that target various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

For instance, the aniline functional group can be readily derivatized to construct the core scaffolds of quinazoline and quinoline-based kinase inhibitors.

Experimental Protocols

The utility of this compound as a synthetic intermediate is demonstrated in a variety of chemical transformations. Below are representative experimental workflows for common reactions involving this compound.

N-Acylation

N-acylation is a fundamental reaction to introduce an acyl group onto the aniline nitrogen. This is often a key step in building more complex molecular architectures.

A general procedure for N-acylation involves dissolving this compound in a suitable solvent such as dichloromethane or pyridine. An acylating agent, like an acyl chloride or anhydride, is then added, often in the presence of a base such as triethylamine or pyridine to neutralize the acid byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. Standard aqueous workup and purification by recrystallization or column chromatography yield the desired N-acylated product.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, and it can be employed to couple this compound derivatives (typically after conversion to a halide or triflate) with boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.

In a typical Suzuki coupling protocol, the aryl halide or triflate derived from this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate) are combined in a suitable solvent mixture, such as toluene/water or dioxane/water. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up, and the product is purified to afford the desired biaryl compound.

Conclusion

High-purity this compound is a readily available and indispensable building block for the synthesis of a diverse range of biologically active molecules. Its prevalence in the structure of potent tubulin polymerization inhibitors and kinase inhibitors underscores its importance in modern drug discovery, particularly in the development of novel anticancer therapeutics. A thorough understanding of its commercial availability and synthetic applications is crucial for researchers and scientists working at the forefront of pharmaceutical development.

References

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4,5-Trimethoxyaniline (CAS No. 24313-88-0), a key intermediate in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is crucial to ensure the safety of laboratory and manufacturing personnel.

Section 1: Chemical Identification and Properties

This compound is a tri-substituted aniline derivative.[1] It is recognized for its utility in organic synthesis, particularly in the preparation of novel anticancer agents and other active pharmaceutical ingredients.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₃ | [2][3][4][5][6] |

| Molecular Weight | 183.21 g/mol | [2][7] |

| Appearance | Off-white to beige-brown, grey, or pink crystalline powder | [1][2][8] |

| Melting Point | 110-113 °C | [1][5][7][8] |

| Boiling Point | 293 °C (estimated) | |

| Flash Point | > 110 °C | [7] |

| Solubility | Slightly water-soluble, miscible with organic solvents | [7] |

| Vapor Pressure | 0.00112 mmHg at 25°C | [8] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[3][6][9][10]

NFPA 704 Diamond: [3]

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.

-

Flammability (Red): 1 - Materials that require considerable preheating before ignition and combustion can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

-

Special (White): None

Section 3: Experimental Protocols for Safe Handling

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE selection process.

References

- 1. This compound | 24313-88-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3 4 5-Trimethoxyaniline Manufacturer in Ankleshwar, 3 4 5-Trimethoxyaniline Supplier [maksons.co.in]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,4,5-Trimethoxyaniline | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 3,4,5-Trimethoxyaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyaniline scaffold, a key pharmacophore present in numerous natural and synthetic bioactive molecules, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably in the realms of oncology and anti-inflammatory research. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their anticancer and anti-inflammatory properties. We present a compilation of quantitative biological data, detailed experimental methodologies for their evaluation, and visual representations of the key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Cytoskeleton

A predominant mechanism of anticancer action for many this compound derivatives is the inhibition of tubulin polymerization.[1][2][3] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle.[4] This interference with microtubule formation leads to a cascade of cellular events, ultimately culminating in cancer cell death.

The antiproliferative effects of these derivatives have been evaluated against a variety of human cancer cell lines. The following tables summarize the in vitro cytotoxic activities, primarily presented as IC50 values, for several classes of this compound derivatives.

Table 1: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives[1]

| Compound | HeLa (Cervical Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) |

| 9p | 0.047 | 0.90 | 0.086 |

| CA-4 | 0.002 | 0.004 | 0.003 |

CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor used as a reference compound.

Table 2: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives[2]

| Compound | MCF-7 (Breast Cancer) IC50 (μM) |

| 3g | 0.02 |

Table 3: Antiproliferative Activity of 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide Derivatives[5]

| Compound | HepG2 (Liver Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | DLD-1 (Colon Cancer) IC50 (μM) | HL-60 (Leukemia) IC50 (μM) |

| 4e | >50 | 7.79 | >50 | >50 |

| 4f | >50 | 10.79 | >50 | >50 |

| 4l | >50 | 13.20 | >50 | >50 |

Table 4: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives[6]

| Compound | Huh7 (Liver Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | SGC-7901 (Gastric Cancer) IC50 (μM) |

| 7i | 0.012 | 0.015 | 0.011 |

| CA-4 | 0.018 | 0.021 | 0.016 |

Table 5: Growth Inhibitory Activity of 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine Derivatives[7]

| Compound | Cell Line | Growth Inhibition (%) at 10 μM |

| 4b | HOP-92 (NSCL Cancer) | 86.28 |

| 4a | HCT-116 (Colorectal Carcinoma) | 40.87 |

| 4h | SK-BR-3 (Breast Cancer) | 46.14 |

Anti-inflammatory Activity: COX Inhibition

Certain this compound derivatives have also been investigated for their anti-inflammatory potential. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

Table 6: In Vitro COX-1 and COX-2 Inhibitory Activity of 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide Derivatives[8]

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

| 4b | 45.9 | 68.2 |

| 6 | 39.8 | 46.3 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[5]

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile microplates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Combretastatin A-4 as a polymerization inhibitor)

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin in General Tubulin Buffer.

-

Add the test compound or control to the reaction mixture.

-

Incubate the mixture on ice for a short period.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cells treated with test compounds

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Materials:

-

Cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells and wash with PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add more 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[7]

-

Materials:

-

COX-1 and COX-2 enzymes

-

Heme

-

Reaction Buffer

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Test compounds and controls (e.g., Indomethacin, Celecoxib)

-

Spectrophotometer or fluorometer

-

-

Procedure (General):

-

Prepare reaction mixtures containing the respective COX enzyme, heme, and the probe in the reaction buffer.

-

Add the test compound or control to the reaction mixtures.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance or fluorescence over time to determine the rate of the reaction.

-

Calculate the percentage of inhibition relative to the uninhibited control.

-

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their biological evaluation.

Caption: G2/M arrest pathway induced by this compound derivatives.

Caption: Intrinsic apoptosis pathway activated by cellular stress.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchhub.com [researchhub.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 3,4,5-Trimethoxyaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxyaniline, a polysubstituted aromatic amine, serves as a pivotal starting material and intermediate in the landscape of organic synthesis. Its unique electronic and structural characteristics, imparted by the three methoxy groups and the amino functionality, render it a versatile precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It further highlights its critical role as a building block in the synthesis of high-value compounds, with a particular focus on pharmaceuticals, including the antibacterial agent Trimethoprim and a variety of anticancer agents that target tubulin polymerization. This document aims to be a comprehensive resource, featuring detailed experimental protocols, tabulated quantitative data, and illustrative diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a stable, off-white to beige-brown crystalline powder under standard conditions.[1][2] The presence of the electron-donating methoxy groups significantly influences the reactivity of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₃ | [3][4][5] |

| Molecular Weight | 183.21 g/mol | [5] |

| Melting Point | 110-113 °C | [1][2][3][6] |

| Boiling Point | 316.88 °C (estimate) | [2][3] |

| Density | 1.1967 g/cm³ (estimate) | [2][3] |

| pKa | 4.35 ± 0.10 (Predicted) | [2] |

| Appearance | Off-white to beige-brown, grey or pink powder | [1][2] |

| CAS Number | 24313-88-0 | [4][5] |

Synthesis of this compound

There are several established methods for the synthesis of this compound, primarily starting from gallic acid or its derivatives. Two common routes are detailed below.

From 1,2,3-Trimethoxy-5-nitrobenzene

A widely used laboratory-scale synthesis involves the reduction of 1,2,3-trimethoxy-5-nitrobenzene. This method is efficient and provides a high yield of the desired product.[1][2][7]

Caption: Synthesis of this compound via reduction.

From 3,4,5-Trimethoxybenzoic Acid

An alternative route commences with the more readily available 3,4,5-trimethoxybenzoic acid. This multi-step synthesis involves the formation of an amide followed by a Hofmann rearrangement.[8]

Caption: Multi-step synthesis from 3,4,5-trimethoxybenzoic acid.

Reactivity and Applications in Organic Synthesis

The amino group of this compound allows for a wide range of chemical transformations, making it a valuable precursor for various heterocyclic and aromatic compounds. Key reactions include diazotization, acylation, and condensation reactions.

Synthesis of Trimethoprim

This compound is a key precursor for the synthesis of 3,4,5-trimethoxybenzaldehyde, a crucial intermediate for the production of the antibacterial drug Trimethoprim.[3][6][8] Trimethoprim is a dihydrofolate reductase inhibitor.[3][9]

Caption: Workflow for the synthesis of Trimethoprim.

Synthesis of Anticancer Agents

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a number of potent anticancer agents, particularly those that act as tubulin polymerization inhibitors.[5] This structural motif is often introduced using this compound or its derivatives.

Combretastatin A-4 (CA-4) is a natural product that exhibits potent antimitotic and vascular-disrupting effects by binding to the colchicine site of tubulin.[10] The 3,4,5-trimethoxyphenyl ring is essential for this activity.[10] Numerous analogues of CA-4 have been synthesized to improve its pharmacological properties, often replacing the cis-stilbene bridge with more stable heterocyclic systems, while retaining the crucial 3,4,5-trimethoxyphenyl group derived from this compound.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 24313-88-0 [chemicalbook.com]

- 8. dsir.gov.in [dsir.gov.in]

- 9. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 10. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(3,4,5-Trimethoxyphenylselenyl)-1H-indoles and their selenoxides as combretastatin A-4 analogs: microwave-assisted synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Anticancer Agents from 3,4,5-Trimethoxyaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 3,4,5-trimethoxyaniline. This versatile starting material is a key building block for various heterocyclic compounds that have demonstrated significant potential as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Introduction

This compound serves as a crucial precursor in the synthesis of a variety of compounds with potent anticancer properties.[1] Its trimethoxyphenyl moiety is a key pharmacophoric feature that allows these derivatives to bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics, a critical process for cell division.[2] This disruption leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently triggers apoptosis, or programmed cell death.[3] This document outlines the synthesis of several classes of such compounds and provides detailed protocols for their biological evaluation.

Featured Compound Classes

Several classes of compounds synthesized from this compound have shown promising anticancer activity. These include:

-

Tetrahydrothieno[2,3-c]pyridines: These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3]

-

Thiazole-Pyrimidine Derivatives: This class of compounds has shown promising cytostatic activity, particularly against non-small cell lung cancer cell lines.[2]

-

3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines: These cis-restricted analogues of combretastatin A-4 are potent tubulin polymerization inhibitors.

-

Pyrrolizine Derivatives: These compounds have exhibited cytotoxicity against multiple cancer cell lines and have been shown to inhibit multiple oncogenic kinases.[4]

-

3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophenes: The incorporation of a selenophene linker has resulted in superior antiproliferative activity in this class of compounds.[5][6]

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative compounds from the different classes discussed.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrothieno[2,3-c]pyridines | 3a | L1210 | 4.7 | |

| CEM | 2.3 | |||

| HeLa | 1.6 | |||

| 3b | L1210 | 2.8 | ||

| CEM | 2.3 | |||

| HeLa | 1.1 | |||

| Thiazole-Pyrimidine Derivatives | 4a | HCT-116 | >10 | [2] |

| 4b | HOP-92 | 86.28% GI at 10 µM | [2] | |

| 4h | SK-BR-3 | 46.14% GI at 10 µM | [2] | |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | 9p | HeLa | 0.018 | |

| MCF-7 | 0.025 | |||

| A549 | 0.031 | |||

| Pyrrolizine Derivatives | 16a | MCF-7 | 0.52 | [4] |

| 16b | MCF-7 | 0.85 | [4] | |

| 16d | MCF-7 | 1.21 | [4] | |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophenes | 7i | Huh7 | 0.015 | [5][6] |

| MCF-7 | 0.012 | [5][6] | ||

| SGC-7901 | 0.019 | [5][6] |